molecular formula C23H26N2O B1337077 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone CAS No. 19226-99-4

2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone

Cat. No. B1337077
CAS RN: 19226-99-4
M. Wt: 346.5 g/mol
InChI Key: GPXHIYXWGUYGHF-MXWIWYRXSA-N
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Description

“2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone” is a chemical compound that has been studied for its potential applications in various fields . It is also known as M2 in some research contexts .


Synthesis Analysis

The compound is prepared via the Claisen–Schmidt reaction between cyclopentanone and the corresponding aryl aldehyde . The synthesis involves using cyclopentanone (0.8412g, 10mmol) and 4-(dimethylamino)-benzaldehyde (2.9838g,20mmol). The product is then recrystallized from ethyl acetate to yield 2.21g (64%) of the desired product (M2) as an orange powder .


Molecular Structure Analysis

The molecular formula of “2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone” is C23H26N2O . Its average mass is 346.465 Da and its monoisotopic mass is 346.204498 Da .


Chemical Reactions Analysis

The compound has been studied for its corrosion inhibition properties. In a study, it was found that M1 and M2 act as mixed inhibitors due to their adsorption on the copper surface . The more pronounced corrosion inhibition performance of the M2 molecule in comparison to M1 was related to the fact that this molecule contains two basic nitrogen atoms (in 4-dimethylamino group) .


Physical And Chemical Properties Analysis

The compound is an orange powder . Its melting point is between 302–304°C .

Scientific Research Applications

Photoinitiator for Two-Photon Polymerization

This compound has been identified as a promising photoinitiator for two-photon polymerization due to its benzylidene ketone moiety. This application is significant in the preparation of photocomposite materials .

Silver-Specific Dye in Colorimetric Assays

It serves as a silver-specific dye used to quantitate the autoradiographic deposition of silver onto X-ray film, particularly in colorimetric assays. This is crucial for accurate measurement in various scientific studies .

Corrosion Inhibitor

The compound has been studied for its effectiveness as a corrosion inhibitor, particularly for copper in aqueous sulfuric acid solutions. This has both practical and theoretical implications for protecting metals from corrosion .

Adsorption Studies with Graphene Oxide

Research has been conducted on the adsorption capabilities of this compound onto graphene oxide. This is relevant for understanding how it can be used to adsorb different chemical species, which has implications in purification and filtration processes .

Future Directions

The compound has potential applications in the field of corrosion inhibition . It has also been studied for its use in two-photon photopolymerization, a method used for the realization of micron- and submicron-scale 3D structures . Future research may explore these and other potential applications further.

properties

IUPAC Name

(2E,5E)-2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-24(2)21-11-5-17(6-12-21)15-19-9-10-20(23(19)26)16-18-7-13-22(14-8-18)25(3)4/h5-8,11-16H,9-10H2,1-4H3/b19-15+,20-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXHIYXWGUYGHF-MXWIWYRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)N(C)C)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40422989
Record name (2E,5E)-2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone

CAS RN

19226-99-4
Record name NSC204947
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E,5E)-2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the molecular structure of 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone influence its two-photon absorption properties?

A1: Research indicates that increasing the number of branches in benzylidene cyclopentanone dyes, with a triphenylamine core, leads to enhanced two-photon absorption cross-sections (δ). [] This suggests that the extended conjugated π-system in multi-branched structures contributes to greater electron delocalization, facilitating more efficient two-photon absorption.

Q2: What advantages does 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone offer as a photoinitiator in two-photon photopolymerization compared to other commonly used initiators?

A2: Studies show that while 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone serves as a suitable reference compound, its derivatives, particularly those incorporating methyl methacrylate, demonstrate superior performance. [] This improvement stems from enhanced intersystem crossing in the derivative, leading to increased radical generation, which is crucial for initiating polymerization. Consequently, these derivatives enable the fabrication of 3D structures with higher resolution and finer details, pushing the boundaries of two-photon photopolymerization technology.

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